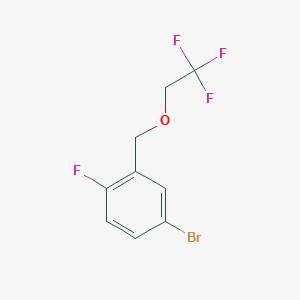

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene

Description

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene (CAS: 1492025-34-9) is a halogenated aromatic compound featuring a bromine atom at position 4, a fluorine atom at position 1, and a (2,2,2-trifluoroethoxy)methyl group at position 2 of the benzene ring. This structure combines electron-withdrawing substituents (Br, F, and CF3) with a methylene-linked trifluoroethoxy group, which confers unique steric and electronic properties. The compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorine-containing bioactive molecules .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c10-7-1-2-8(11)6(3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKZWEQRVGZADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)COCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the nitro group with the trifluoroethoxy group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

Oxidation Reactions: Products include quinones or other oxidized derivatives.

Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, compounds like 4-bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene are investigated for their potential as pharmaceutical agents. The presence of bromine and fluorine atoms can enhance the biological activity of the molecule by improving its binding affinity to biological targets.

- Case Study : Research has indicated that fluorinated compounds can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This makes them attractive candidates for drug development in treating various diseases.

Materials Science

The incorporation of fluorinated groups into polymer matrices can significantly alter their physical properties, such as thermal stability and hydrophobicity. This compound's unique structure allows it to be used as a building block in the synthesis of advanced materials.

- Application Example : Fluorinated polymers have been utilized in coatings and films that require chemical resistance and durability. The trifluoroethoxy group may contribute to enhanced performance in harsh environments.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence and potential toxicity. Understanding the degradation pathways of such compounds is crucial for assessing their ecological risks.

- Research Insight : Studies on similar fluorinated compounds have shown that they can accumulate in the environment and may pose risks to wildlife and human health. Investigating the degradation mechanisms of this compound could provide valuable data for environmental risk assessments.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polyhalogenated benzene derivatives with trifluoroalkoxy substituents. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Reactivity :

- The target compound has a (trifluoroethoxy)methyl group at position 2, introducing a methylene spacer between the oxygen and trifluoroethyl chain. This enhances conformational flexibility compared to direct trifluoromethoxy (OCF3) groups in analogs like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene .

- Electron-withdrawing effects : The trifluoroethoxy group (-OCH2CF3) is less electron-withdrawing than trifluoromethoxy (-OCF3) due to the methylene bridge, which may influence regioselectivity in aromatic substitution reactions .

Steric and Synthetic Considerations :

- Compounds with chlorine (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) exhibit higher steric hindrance and lower solubility in polar solvents compared to fluorine-containing analogs .

- The methyl group in the (trifluoroethoxy)methyl substituent may increase lipophilicity, making the target compound more suitable for membrane-permeable drug candidates compared to analogs with OCF3 groups .

Pharmacological Relevance: Derivatives of trifluoroethoxy-substituted benzenes are prevalent in proton pump inhibitors (e.g., Lansoprazole-related compounds), where the trifluoroethoxy group enhances metabolic stability .

Handling and Safety :

- Safety data for analogs (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) emphasize rigorous handling protocols due to halogenated aromatic toxicity . Similar precautions likely apply to the target compound.

Biological Activity

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of bromine, fluorine, and a trifluoroethoxy group, suggests interesting biological activity. This article explores its biological activity based on available literature, including toxicity studies, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₈H₅BrF₄O

- Molecular Weight : 255.03 g/mol

- SMILES Notation : C1=CC(=C(C=C1Br)CC(F)(F)F)F

- InChI Key : BGLWAVHDOTYLCQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

2. Pharmacological Effects

Fluorinated compounds often exhibit unique pharmacological properties due to the electronegativity of fluorine atoms. The trifluoroethoxy moiety may enhance lipophilicity and metabolic stability.

- Anticancer Potential : Research indicates that fluorinated aromatic compounds can act as promising leads in anticancer drug development. For instance, oxadiazole derivatives have shown significant anticancer activity through molecular docking studies .

3. Environmental Impact

As a compound with potential agrochemical applications, understanding its environmental impact is crucial. Fluorinated compounds may exhibit persistence in the environment and bioaccumulation potential.

Data Table: Summary of Biological Activity

Case Studies

While specific case studies on this compound are scarce, investigations into related compounds provide insights:

- Study on Fluorinated Compounds : A review highlighted that many fluorinated compounds exhibit enhanced biological activity due to their unique electronic properties. This suggests that this compound might also demonstrate similar behavior in biological systems .

- Pharmacokinetics of Related Compounds : Research on other trifluoromethyl-containing drugs indicated that such groups can significantly affect absorption and distribution profiles in vivo. This could imply favorable pharmacokinetic properties for our compound of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.